molecular formula C14H11N3O3 B2669770 N-((3-(furan-3-yl)pyrazin-2-yl)methyl)furan-2-carboxamide CAS No. 2034499-46-0

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)furan-2-carboxamide

Cat. No.: B2669770
CAS No.: 2034499-46-0
M. Wt: 269.26
InChI Key: LEOYDPFVVBJYEH-UHFFFAOYSA-N
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Description

N-((3-(Furan-3-yl)pyrazin-2-yl)methyl)furan-2-carboxamide is a synthetically designed small molecule characterized by a multi-heterocyclic scaffold, integrating furan and pyrazine rings. This structural motif is of significant interest in medicinal chemistry and agrochemical research. Compounds featuring pyrazine-carboxamide cores have demonstrated potent biological activities in scientific studies, particularly as antifungal agents . Specifically, related pyrazole carboxamide fungicides have been shown to exhibit their mechanism of action by disrupting mitochondrial function in plant pathogens, leading to the inhibition of critical enzymes in the respiratory chain, such as succinate dehydrogenase (Complex II) and cytochrome oxidase (Complex IV) . This disruption results in decreased mitochondrial membrane potential, impaired energy production, and ultimately, fungal cell death . Beyond agrochemical applications, the distinct furan-pyrazine architecture is a valuable scaffold in pharmaceutical development. Structurally analogous compounds incorporating furan and pyrazine heterocycles are actively investigated for their potential anticancer properties and as inhibitors for various viral targets . The presence of multiple nitrogen and oxygen heteroatoms in its structure provides key sites for hydrogen bonding and interaction with biological macromolecules, making it a promising candidate for hit-to-lead optimization campaigns. This product is intended for research purposes only, specifically for use in bioactivity screening, mechanism of action studies, and as a building block in synthetic chemistry. It is strictly for laboratory research use and is not approved for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O3/c18-14(12-2-1-6-20-12)17-8-11-13(16-5-4-15-11)10-3-7-19-9-10/h1-7,9H,8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEOYDPFVVBJYEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NCC2=NC=CN=C2C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(furan-3-yl)pyrazin-2-yl)methyl)furan-2-carboxamide typically involves the condensation of furan-2-carboxylic acid with a pyrazine derivative. One common method includes the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Structure and Synthesis

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)furan-2-carboxamide features a unique combination of furan and pyrazine rings, which contribute to its distinct electronic properties. The synthesis typically involves the condensation of furan-2-carboxylic acid with a pyrazine derivative, often facilitated by coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Synthetic Routes Overview

StepDescription
1Condensation of furan-2-carboxylic acid with a pyrazine derivative.
2Use of coupling agents (EDCI, HOBt) to form the amide bond.
3Optimization for industrial production using continuous flow reactors.

Biological Activities

This compound has been investigated for various biological activities, including antimicrobial and anticancer properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various pathogens, with minimum inhibitory concentration (MIC) values indicating potent bactericidal effects.

Key Findings:

  • MIC Values: Compound derivatives showed MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and other pathogens.
  • Biofilm Inhibition: The compound effectively inhibited biofilm formation, outperforming standard antibiotics like Ciprofloxacin .

Anticancer Activity

The compound's mechanism of action involves interaction with specific molecular targets:

  • Enzyme Inhibition: It may inhibit bacterial enzymes, leading to antibacterial activity.
  • Apoptosis Induction: Interaction with cancer cell receptors can induce programmed cell death .

Research Case Studies

Several studies have highlighted the pharmacological potential of this compound:

  • Study on Genotoxicity:
    • Investigated the genotoxic effects of the compound on various cell lines.
    • Results indicated low genotoxicity at therapeutic concentrations.
  • Antiviral Activity:
    • Explored as a potential inhibitor of viral enzymes involved in the replication of RNA viruses.
    • Demonstrated promising results against SARS-CoV and other viral targets .

Industrial Applications

In addition to its biological applications, this compound is utilized in the development of new materials with specific properties. Its unique structural features make it a valuable compound in drug discovery and materials science .

Mechanism of Action

The mechanism of action of N-((3-(furan-3-yl)pyrazin-2-yl)methyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity, or interact with cancer cell receptors, inducing apoptosis .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s uniqueness lies in its dual furan substitution. Below is a comparative analysis with similar pyrazine-carboxamides and furan-containing analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents Yield (%) Key Properties/Activities Reference
N-((3-(furan-3-yl)pyrazin-2-yl)methyl)furan-2-carboxamide C₁₄H₁₁N₃O₃ 269.26 Furan-3-yl (C3), furan-2-carboxamide N/A Not reported
5-(Hexylamino)-N-(3-(trifluoromethyl)phenyl)pyrazine-2-carboxamide C₁₈H₂₂F₃N₅O 393.40 Hexylamino (C5), CF₃-phenyl 92 Antimycobacterial (MIC: 2–8 µg/mL)
N-(4′-Chloro-2-methyl-[1,1′-biphenyl]-4-yl)pyrazine-2-carboxamide C₁₈H₁₄ClN₃O 323.78 Biphenyl, chloro, methyl 72 Crystallinity (mp: 128–156°C)
3-Amino-6-[4-[[2-(3,5-difluorophenyl)-2-hydroxy-acetyl]amino]-2-methylphenyl]-N-methyl-pyrazine-2-carboxamide C₂₂H₂₀F₂N₆O₃ 454.43 Amino (C3), difluorophenyl-hydroxy 56 Chiral separation (ee > 98%)
N-[1-(3-Cyanopyrazin-2-yl)ethyl]-N-(cyclopropylmethyl)-3,5-bis(trifluoromethyl)benzamide C₂₂H₁₈F₆N₄O 508.40 Cyano, cyclopropylmethyl, CF₃ 85 Intermediate for oxadiazole synthesis

Key Observations :

  • Biological Activity: Unlike 5-alkylamino derivatives (e.g., 1a–1e in ), the target’s bioactivity remains unstudied. Trifluoromethylphenyl analogs exhibit antimycobacterial activity, suggesting that substituent choice critically impacts efficacy .
  • Synthetic Complexity : The target’s furan-rich structure may simplify synthesis compared to trifluoromethyl- or cyclopropane-containing analogs, which require multi-step functionalization .

Physicochemical Properties

  • Melting Point : While the target’s melting point is unreported, analogs with alkyl chains (e.g., 1c in ) melt at 128–129°C, whereas bulkier derivatives (e.g., biphenyl in ) exhibit higher thermal stability.
  • Solubility : The dual furan rings may enhance solubility in polar aprotic solvents (e.g., DMF, THF) compared to highly halogenated analogs .
  • Stability : The absence of hydrolytically sensitive groups (e.g., esters, oxadiazoles) suggests greater stability under ambient conditions than compounds like I-3 in .

Biological Activity

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)furan-2-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings regarding its pharmacological effects.

Chemical Structure and Synthesis

This compound is characterized by the presence of furan and pyrazine rings, which contribute to its unique electronic properties. The synthesis typically involves the condensation of furan-2-carboxylic acid with a pyrazine derivative, often facilitated by coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Synthetic Routes Overview

StepDescription
1Condensation of furan-2-carboxylic acid with a pyrazine derivative.
2Use of coupling agents (EDCI, HOBt) to form the amide bond.
3Optimization for industrial production using continuous flow reactors.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various pathogens, with minimum inhibitory concentration (MIC) values indicating potent bactericidal effects.

Key Findings:

  • MIC Values: Compound derivatives showed MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and other pathogens .
  • Biofilm Inhibition: The compound effectively inhibited biofilm formation, outperforming standard antibiotics like Ciprofloxacin .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

  • Enzyme Inhibition: It may inhibit bacterial enzymes, leading to antibacterial activity.
  • Apoptosis Induction: Interaction with cancer cell receptors can induce programmed cell death.

Case Studies and Research Findings

Several studies have highlighted the pharmacological potential of this compound:

  • Study on Genotoxicity:
    • A study demonstrated that derivatives of this compound reduced DMBA-induced genotoxicity in MCF-7 cells by inhibiting CYP1A1 and CYP1B1 gene expression, suggesting a protective effect against oxidative stress .
  • Antiviral Activity:
    • Research indicated that similar compounds within the heterocyclic family exhibited antiviral properties, providing a basis for further investigation into this compound's potential as an antiviral agent .

Q & A

Q. How can researchers design and optimize a multi-step synthetic route for N-((3-(furan-3-yl)pyrazin-2-yl)methyl)furan-2-carboxamide?

  • Methodological Answer : Begin with a pyrazine core functionalized with a nitrile group (e.g., 3-cyanopyrazine derivative). Introduce the furan-3-yl substituent via nucleophilic aromatic substitution or cross-coupling reactions. Use hydroxylamine hydrochloride (HONH2·HCl) and triethylamine (TEA) in ethanol to convert the nitrile to a hydroxycarbamimidoyl intermediate, followed by cyclization with trimethoxyethane and TsOH to form oxadiazole or related heterocycles. Purify intermediates via silica gel chromatography (e.g., 25% EtOAc in petroleum ether) and final products via preparative HPLC (NH4HCO3/MeCN-H2O). Monitor reaction progress using TLC and LCMS .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer : Use 1H-NMR (400 MHz, DMSO-d6 or CDCl3) to identify aromatic protons (δ 8.6–9.6 ppm for pyrazine), furan protons (δ 6.0–7.5 ppm), and methylene/methyl groups. 13C-NMR and HSQC can resolve quaternary carbons and heterocyclic connectivity. LCMS verifies molecular weight ([M+H]+), while X-ray crystallography (if single crystals are obtained) provides unambiguous confirmation of the 3D structure, as seen in related furan-pyrazine hybrids .

Q. How can researchers assess the compound’s solubility and stability for in vitro assays?

  • Methodological Answer : Perform solubility screening in DMSO, water, and biologically relevant buffers (e.g., PBS) using nephelometry or UV-Vis spectroscopy. For stability, incubate the compound at 37°C in assay media and monitor degradation via HPLC over 24–72 hours. Adjust pH or use stabilizing agents (e.g., cyclodextrins) if precipitation occurs. Reference protocols from structurally similar compounds (e.g., oxadiazole derivatives) .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies in observed vs. predicted bioactivity data for this compound?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) against target proteins (e.g., kinases) to identify binding modes. Compare docking scores with experimental IC50 values. If discrepancies arise, use molecular dynamics simulations (GROMACS) to assess binding stability over 100 ns. Analyze RMSD and hydrogen-bonding patterns to refine binding hypotheses. Cross-validate with mutagenesis studies on key residues .

Q. What strategies mitigate low yields during the cyclization step to form the pyrazine-oxadiazole core?

  • Methodological Answer : Optimize reaction conditions:
  • Temperature : Increase from 80°C to 100°C to enhance reactivity (ensure solvent stability).
  • Catalyst : Replace TsOH with stronger acids (e.g., HCl gas) or Lewis acids (ZnCl2).
  • Solvent : Use high-boiling solvents like DMF or toluene to prevent evaporation.
  • Workup : Quench with ice-water to precipitate product and reduce side reactions. Refer to yields (56–95%) in analogous oxadiazole syntheses .

Q. How can researchers address off-target effects when evaluating kinase inhibition profiles?

  • Methodological Answer : Use selectivity panels (e.g., Eurofins KinaseProfiler) to test against 100+ kinases at 1 µM. For hits, perform dose-response assays to determine IC50. Validate with cellular thermal shift assays (CETSA) to confirm target engagement in live cells. Cross-reference with structural analogs (e.g., pyrazine-carboxamides) to identify substituents that enhance selectivity .

Q. How do structural modifications (e.g., furan substitution) impact the compound’s pharmacokinetic properties?

  • Methodological Answer : Synthesize analogs with furan-2-yl vs. furan-3-yl substitutions or thiophene replacements. Compare logP (via shake-flask method), plasma protein binding (ultrafiltration), and microsomal stability (rat/human liver microsomes). Use PAMPA for passive permeability and CYP450 inhibition assays to assess metabolic liability. Data from related furan-carboxamides suggest 3-substitution improves metabolic stability .

Data Contradiction Analysis

Q. How to reconcile conflicting NMR data for diastereomers or rotamers in this compound?

  • Methodological Answer : Use VT-NMR (variable-temperature NMR) to coalesce split peaks caused by rotameric equilibria. For diastereomers, perform chiral HPLC or NOESY to distinguish spatial arrangements. If ambiguity persists, synthesize enantiopure intermediates (e.g., via enzymatic resolution) and compare spectra. Refer to resolved 1H-NMR signals in patent examples (e.g., δ 5.6–6.1 ppm for rotameric protons) .

Q. Why might biological activity vary between batches despite identical synthetic routes?

  • Methodological Answer : Test for residual solvents (GC-MS) or metal catalysts (ICP-MS) that may inhibit assays. Perform X-ray powder diffraction (XRPD) to check polymorphic differences. Use DSC/TGA to assess crystallinity, which affects dissolution rates. Batch-to-batch variability in oxadiazole derivatives has been linked to trace impurities (<0.1%) altering target binding .

Application-Oriented Questions

Q. How can this compound serve as a building block for metal-organic frameworks (MOFs) or supramolecular assemblies?

  • Methodological Answer :
    The furan and pyrazine moieties act as ligands for transition metals (e.g., Cu, Zn). Synthesize MOFs via solvothermal reactions (120°C, DMF/water) and characterize with PXRD and BET surface area analysis . The compound’s rigidity and π-conjugation may enhance gas adsorption (e.g., CO2) or catalytic properties, as seen in pyrazine-based frameworks .

Q. What in vivo models are appropriate for studying this compound’s neuroprotective potential?

  • Methodological Answer :
    Use MPTP-induced Parkinson’s models in mice to assess dopamine neuron preservation. Administer orally (10–50 mg/kg) and measure striatal dopamine via HPLC-ECD. For mechanistic insights, perform Western blotting for kinase targets (e.g., GSK-3β) in brain lysates. Compare with blood-brain barrier penetration data from analogs (e.g., pyrazine-oxazole carboxamides) .

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